Peficitinib - 944118-01-8

Peficitinib

Catalog Number: EVT-287418
CAS Number: 944118-01-8
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peficitinib (ASP015K) is a small molecule classified as a pan-JAK inhibitor, exhibiting potent inhibition of all four JAK family kinases (JAK1, JAK2, JAK3, and TYK2) []. While initially developed for rheumatoid arthritis, its mechanism of action has spurred research into its potential for other autoimmune conditions like systemic sclerosis []. In scientific research, peficitinib serves as a valuable tool for elucidating the role of the JAK-STAT signaling pathway in various cellular processes, including inflammation, proliferation, and chemotaxis []. This analysis specifically focuses on its scientific research applications, excluding drug dosage, usage, and side effects.

Synthesis Analysis

Peficitinib synthesis has been explored in a limited number of publications []. The synthesis route involves seven steps, starting from 7-azindole. Key steps include:

Optimization of each step is crucial for achieving high yield, shortened reaction times, and a simplified operational process for potential industrial production [].

Mechanism of Action

Peficitinib functions by inhibiting the JAK-STAT signaling pathway [, , , , , , ]. This pathway plays a crucial role in regulating immune responses, and its dysregulation contributes to the pathogenesis of autoimmune diseases. Peficitinib binds to the catalytic domain of JAK kinases, preventing the phosphorylation of STAT proteins. This blockage disrupts downstream signaling, leading to decreased production of proinflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs) [, , , , ].

Physical and Chemical Properties Analysis

While research primarily centers on its biological effects, some studies have explored the physical and chemical properties of peficitinib. Notably, it has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter protein []. This interaction has implications for its absorption, distribution, and excretion. Further research into its solubility, lipophilicity, and other physicochemical characteristics could provide a more comprehensive understanding of its pharmacokinetic profile and potential drug interactions.

Applications
  • Rheumatoid Arthritis: Studies have demonstrated its potential to suppress inflammatory responses in RA fibroblast-like synoviocytes (FLS), potentially inhibiting pannus formation and cartilage destruction [, , , , ]. Peficitinib effectively reduces monocyte chemotaxis and FLS proliferation, key factors in RA pathogenesis [].
  • Systemic Sclerosis: Research suggests that JAK-STAT pathways are constitutively activated in SSc, and peficitinib has shown promising potential in suppressing cytokine and chemokine production by peripheral blood mononuclear cells and skin fibroblasts [].
  • Ulcerative Colitis: Although efficacy trials for UC did not demonstrate a dose response for peficitinib, trends towards clinical response, remission, and mucosal healing were observed, suggesting a potential for further research and development [, ].
  • Other Autoimmune Conditions: Its mechanism of action suggests potential applications in other autoimmune diseases, such as psoriatic arthritis, where it has shown efficacy in inhibiting pro-inflammatory and metabolic functions of synovial fibroblasts [].

Tofacitinib

Compound Description: Tofacitinib is an oral, small molecule Janus kinase (JAK) inhibitor. It preferentially inhibits JAK1 and JAK3, with less potency for JAK2. [] Tofacitinib is approved for treating rheumatoid arthritis (RA) in the European Union. []

Baricitinib

Compound Description: Baricitinib is a selective and reversible JAK1 and JAK2 inhibitor. It exhibits greater selectivity for JAK1 and JAK2 over JAK3. [] Similar to Tofacitinib, Baricitinib is also approved in the European Union for treating rheumatoid arthritis. []

Relevance: Like Tofacitinib, Baricitinib is a JAK inhibitor structurally related to Peficitinib. Research suggests that while both Baricitinib and Tofacitinib effectively suppress inflammatory responses induced by oncostatin M in RA-FLS, Peficitinib demonstrates superior efficacy in suppressing IL-1β-induced responses and proliferation of activated RA-FLS. [] Additionally, Peficitinib significantly impacted inhibiting RASF migration, while Baricitinib did not show the same effect. [] In terms of selectivity for JAK family kinases, Peficitinib and tofacitinib showed a similar pattern, being slightly less potent for JAK2 compared with Baricitinib. []

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor that primarily targets the JAK1/2 pathway. [, ] It exhibits high selectivity for JAK1 over other JAK family members. [] It is well-tolerated at doses resulting in Cmax values exceeding 1 µM. []

Upadacitinib

Compound Description: Upadacitinib is a selective JAK inhibitor with a higher affinity for JAK1 over other JAK family members. [] It is currently approved for use in Japan and is being investigated for its potential in treating various inflammatory diseases. []

Etanercept

Compound Description: Etanercept is a biologic disease-modifying antirheumatic drug (DMARD). Unlike Peficitinib, which is a JAK inhibitor, Etanercept functions as a tumor necrosis factor (TNF) inhibitor. []

Relevance: Although structurally dissimilar and belonging to different drug classes, Etanercept serves as an active comparator to Peficitinib in clinical trials. Studies comparing Etanercept to Peficitinib in RA patients with inadequate responses to conventional DMARDs revealed that Peficitinib, at both 100 mg/day and 150 mg/day doses, demonstrated significant efficacy in reducing RA symptoms. []

Methotrexate (MTX)

Compound Description: Methotrexate (MTX) is an anchor drug, and a conventional disease-modifying antirheumatic drug (DMARD) widely used in treating rheumatoid arthritis. [, ] Unlike Peficitinib, which inhibits JAK pathways, MTX's mechanism involves inhibiting dihydrofolate reductase, thereby interfering with DNA synthesis and cell replication. []

Relevance: Methotrexate is often used as background therapy in combination with other drugs, including JAK inhibitors like Peficitinib, for treating RA. Many clinical trials investigating the efficacy and safety of Peficitinib in RA patients included MTX as concomitant therapy. [, ] This co-administration allows researchers to assess the added benefit of Peficitinib in patients who haven't achieved adequate disease control with MTX alone.

Properties

CAS Number

944118-01-8

Product Name

Peficitinib

IUPAC Name

4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?

InChI Key

DREIJXJRTLTGJC-JQCLMNFQSA-N

SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

Peficitinib; ASP015K; ASP015K; ASP 015K; JNJ54781532; JNJ54781532; JNJ 54781532.

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.